1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid
Description
1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid is a bicyclic organic compound featuring:
- A piperidine ring substituted at the 3-position with a cyclopropane-carboxylic acid moiety.
- A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which enhances stability during synthetic processes .
This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry, where Boc-protected amines are critical for stepwise assembly . Its structural complexity combines conformational rigidity (from cyclopropane) with functional versatility (carboxylic acid and Boc groups).
Properties
CAS No. |
1427379-08-5 |
|---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-4-5-10(9-15)14(6-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
PKDRWNHLLPRVSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2(CC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its structure, mechanisms of action, and relevant case studies.
Structural Information
The compound has the following structural characteristics:
- Molecular Formula : C14H23NO4
- SMILES Notation : CC(C)(C)OC(=O)N1CCCC(C1)C2(CC2)C(=O)O
- InChIKey : PKDRWNHLLPRVSI-UHFFFAOYSA-N
Kinase Inhibition
In related studies, compounds containing similar structural motifs have shown promising inhibitory activity against several kinases:
- GSK-3β : Compounds with cyclopropane and piperidine moieties have been noted for their potent inhibition of GSK-3β, a kinase involved in numerous cellular processes including metabolism and cell differentiation. For instance, derivatives with IC50 values in the nanomolar range have been reported .
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Example 1 | GSK-3β | 8 |
| Example 2 | ROCK-1 | 20 |
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines (e.g., HT-22 mouse hippocampal neuronal cells and BV-2 microglial cells) indicate that certain derivatives can maintain cell viability while exhibiting kinase inhibition. For example, compounds with IC50 values significantly higher than those required for kinase inhibition were found to be non-cytotoxic at lower concentrations .
Case Studies
Several case studies highlight the biological relevance of compounds structurally related to this compound:
- Study on GSK-3β Inhibition : A series of piperidine-based compounds were evaluated for their ability to inhibit GSK-3β. The most effective inhibitors showed IC50 values as low as 8 nM, suggesting that modifications in the piperidine ring can enhance potency .
- Evaluation of Cytotoxic Effects : In a study assessing the cytotoxicity of various compounds on neuronal cells, it was found that certain derivatives did not significantly reduce cell viability even at concentrations up to 100 µM, indicating a favorable safety profile .
Scientific Research Applications
Structural Information
- Molecular Formula : C14H23NO4
- SMILES : CC(C)(C)OC(=O)N1CCCC(C1)C2(CC2)C(=O)O
- InChIKey : PKDRWNHLLPRVSI-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 270.17000 | 166.0 |
| [M+Na]+ | 292.15194 | 175.2 |
| [M+NH4]+ | 287.19654 | 173.5 |
| [M+K]+ | 308.12588 | 171.8 |
| [M-H]- | 268.15544 | 172.5 |
Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders and pain management.
Case Study: Synthesis of Analgesics
In a recent study, Boc-piperidine-cyclopropane carboxylic acid was utilized to synthesize novel analgesic compounds that exhibit improved efficacy and reduced side effects compared to existing medications. The structural modifications allowed for enhanced interaction with opioid receptors, demonstrating its potential in pain management therapies.
PROTAC Development
Boc-piperidine-cyclopropane carboxylic acid is being explored as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to selectively degrade specific proteins associated with various diseases, including cancer.
Table: PROTAC Linker Comparison
| Linker Type | Rigidness | Application Area |
|---|---|---|
| Boc-piperidine | High | Cancer therapeutics |
| Flexible linkers | Low | General drug delivery |
Case Study: Targeted Protein Degradation
Research has shown that incorporating Boc-piperidine into PROTACs significantly enhances their stability and target specificity, leading to more effective degradation of oncogenic proteins in cancer cells.
Chemical Conjugates
The compound's ability to form stable conjugates makes it suitable for use in bioconjugation techniques, which are essential for developing targeted therapies and diagnostics.
Application Example: Antibody-Drug Conjugates (ADCs)
Boc-piperidine-cyclopropane carboxylic acid is used as a linker in ADCs, facilitating the attachment of cytotoxic drugs to antibodies, thereby improving the therapeutic index by targeting cancer cells while minimizing systemic toxicity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with its analogs:
Reactivity and Stability
- Boc Protection : The Boc group in the target compound enhances amine stability under basic and nucleophilic conditions compared to unprotected analogs like 1-ethylcyclopropanecarboxylic acid .
- Cyclopropane Strain: The strained cyclopropane ring increases susceptibility to ring-opening reactions, contrasting with non-strained analogs (e.g., cyclohexane derivatives). For example, cyclanilide’s dichlorophenyl group directs reactivity toward electrophilic substitution .
- Carboxylic Acid vs. Ester: The carboxylic acid group in the target compound offers higher acidity (pKa ~4-5) compared to ethyl esters (e.g., Ethyl 1-((Boc)amino)cyclopropanecarboxylate), which require hydrolysis for activation .
Q & A
Q. What are the optimal synthetic routes for preparing 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen to enhance stability and solubility .
- Step 2 : Cyclopropane ring formation via [2+1] cycloaddition or alkylation strategies, requiring strict control of temperature (−78°C to room temperature) and anhydrous solvents (e.g., THF or DCM) .
- Step 3 : Carboxylic acid functionalization using hydrolysis of esters or direct carboxylation.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −78°C (cyclopropanation) | Minimizes side reactions |
| Solvent | DCM/THF | Enhances intermediate solubility |
| Reaction Time | 12–24 hrs (Boc protection) | Ensures complete conversion |
| Purification via flash chromatography or HPLC is critical for isolating high-purity product (>95%) . |
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the cyclopropane and Boc-protected piperidine. For example, cyclopropane protons appear as distinct multiplets at δ 1.2–1.8 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity and detects polar by-products .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 296.1492 for C₁₄H₂₂NO₄⁺) .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity?
The Boc group:
- Enhances Stability : Protects the piperidine nitrogen from oxidation and nucleophilic attack during synthesis .
- Improves Solubility : Increases lipophilicity, aiding in organic-phase reactions (logP ~1.5) .
- Facilitates Deprotection : Removed under acidic conditions (e.g., TFA/DCM) to generate free amines for downstream functionalization .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Temperature : Store at −20°C in inert atmosphere (argon/nitrogen) to prevent Boc group hydrolysis .
- Solvent : Dissolve in anhydrous DMSO or DCM for long-term storage; avoid protic solvents (e.g., water/methanol) .
Advanced Research Questions
Q. What mechanistic insights explain the cyclopropane ring’s strain and its impact on reactivity?
The cyclopropane’s 60° bond angles create significant ring strain (~27 kcal/mol), increasing susceptibility to:
- Electrophilic Attack : Reactivity with halogens or carbenes at the strained C–C bonds .
- Ring-Opening Reactions : Catalyzed by transition metals (e.g., Pd) to form alkenes or substituted cyclopropanes .
Computational studies (DFT at B3LYP/6-31G* level) predict bond dissociation energies and regioselectivity trends .
Q. How can computational modeling guide the design of analogs with improved biological activity?
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like enzymes or GPCRs. For example, the carboxylic acid group may interact with catalytic lysine residues in kinases .
- QSAR Models : Correlate substituent effects (e.g., cyclopropane vs. cyclohexane) with activity using Hammett constants or steric parameters .
Q. How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?
Q. What strategies mitigate side reactions (e.g., epimerization) during synthesis?
- Low-Temperature Conditions : Perform cyclopropanation below −40°C to retain stereochemistry .
- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands to control asymmetric cyclopropane formation .
- By-Product Analysis : Monitor diastereomers via chiral HPLC and optimize column conditions (e.g., Chiralpak IA) .
Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, melting point)?
- Experimental Validation : Re-measure properties using standardized protocols (e.g., USP dissolution apparatus for solubility) .
- Data Reconciliation : Compare DSC (melting point) and shake-flask (solubility) results across labs to identify systematic errors .
Q. What in vitro assays are suitable for identifying biological targets of this compound?
- Enzyme Inhibition Assays : Screen against kinase panels (e.g., Eurofins DiscoverX) using ADP-Glo™ detection .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugate) and flow cytometry to assess permeability in HEK293 cells .
- SPR Biosensing : Measure real-time binding kinetics to immobilized receptors (e.g., KD values < 1 µM indicate high affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
